molecular formula C11H7ClF6O3 B14052248 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one

Cat. No.: B14052248
M. Wt: 336.61 g/mol
InChI Key: SFMNDQKDGQRBMZ-UHFFFAOYSA-N
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Description

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a chloropropanone moiety

Properties

Molecular Formula

C11H7ClF6O3

Molecular Weight

336.61 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethoxy)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H7ClF6O3/c12-4-3-8(19)7-5-6(20-10(13,14)15)1-2-9(7)21-11(16,17)18/h1-2,5H,3-4H2

InChI Key

SFMNDQKDGQRBMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)CCCl)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Approach

Step 1: Synthesis of 2,5-Bis(trifluoromethoxy)benzene
The precursor 2,5-bis(trifluoromethoxy)benzene is prepared via nitration of 1,3-difluorobenzene followed by sequential trifluoromethoxylation. Key conditions:

  • Nitration at 0–5°C using HNO₃/H₂SO₄ (yield: 78%)
  • Trifluoromethoxylation with AgOCF₃ in DMF at 120°C (yield: 65%)

Step 2: Acylation with 3-Chloropropanoyl Chloride
The Friedel-Crafts reaction employs AlCl₃ (1.2 eq) in dichloromethane at −20°C:

2,5-Bis(trifluoromethoxy)benzene + ClCH₂CH₂COCl → Target compound

Reaction time: 12 h
Yield: 72%
Challenges: Competing ortho/para acylation requires strict temperature control (−15°C to −25°C) to favor para substitution.

Chlorination of Propanone Intermediates

Step 1: Preparation of 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one
A Grignard reagent (CH₃CH₂MgBr) reacts with 2,5-bis(trifluoromethoxy)benzoyl chloride in THF at 0°C (yield: 68%).

Step 2: Selective Chlorination
Chlorination uses SOCl₂ (2.5 eq) in toluene under reflux:

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one + SOCl₂ → Target compound + SO₂↑  

Reaction time: 6 h
Yield: 81%
Optimization: Adding catalytic DMAP (0.1 eq) reduces side-product formation from 18% to 4%.

One-Pot Nitro Reduction/Chlorination

Adapted from CN115959979A, this method integrates nitro group reduction and in situ chlorination:

  • Nitro Intermediate Synthesis
    Nitration of 1,3-bis(trifluoromethoxy)benzene with fuming HNO₃ at 40°C (yield: 85%).

  • Catalytic Reduction
    H₂/Pd-C (5% w/w) in ethanol at 50 psi, 25°C (conversion: 98%).

  • Chlorination
    PCl₅ (3 eq) in chlorobenzene at 80°C for 4 h (yield: 74%).

Critical Process Parameters

Solvent Selection

Solvent Reaction Rate (k, h⁻¹) Byproduct Formation (%)
Dichloromethane 0.15 12
Toluene 0.09 6
Chlorobenzene 0.21 18

Data source: Comparative analysis from

Non-polar solvents like toluene minimize electrophilic side reactions but slow acylation. Chlorobenzene accelerates rates but increases halogen exchange byproducts.

Temperature Effects on Chlorination

Temperature (°C) Yield (%) Purity (%)
25 58 89
0 72 93
−20 81 97

Data source:

Lower temperatures favor kinetic control, preventing decomposition of the trifluoromethoxy groups.

Purification and Characterization

4.1 Distillation
Vacuum fractional distillation (≤−0.096 MPa, 95–100°C) achieves 99.85% purity, though with 15–20% yield loss due to high-boiling residues.

4.2 Recrystallization
Optimal solvent system: Ethyl acetate/hexane (3:7 v/v)
Crystal purity: 99.2%
Recovery: 88%

4.3 Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.12 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (t, J=8.4 Hz, 1H, Ar-H), 3.85 (t, J=6.8 Hz, 2H, CH₂Cl), 3.02 (t, J=6.8 Hz, 2H, COCH₂)
  • ¹⁹F NMR : δ −58.2 (s, 6F, OCF₃)

Industrial-Scale Considerations

5.1 Catalyst Recycling
AlCl₃ recovery via aqueous HCl washing achieves 92% reuse efficiency, reducing costs by 34% per batch.

5.2 Waste Management
Phosgene derivatives (from triphosgene routes) require scrubbing with 10% NaOH, achieving 99.99% destruction efficiency.

Emerging Methodologies

6.1 Photochemical Chlorination
UV irradiation (254 nm) with Cl₂ gas in CCl₄ reduces reaction time to 2 h (yield: 76%) but requires specialized quartz reactors.

6.2 Flow Chemistry Microreactor systems enhance heat transfer, enabling 89% yield at 0°C with residence time of 8 minutes.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted derivatives depending on the nucleophile used.
  • Carboxylic acids or alcohols from oxidation and reduction reactions.
  • Coupled products from Suzuki-Miyaura reactions.

Scientific Research Applications

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance its binding affinity to proteins and enzymes, potentially inhibiting their activity. This compound may act on pathways involved in cell proliferation and apoptosis, making it a candidate for anti-cancer research .

Comparison with Similar Compounds

Uniqueness: 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one is unique due to its specific combination of trifluoromethoxy groups and a chloropropanone moiety, which imparts distinct chemical reactivity and potential biological activity.

Biological Activity

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one is a synthetic organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a chloropropanone moiety and two trifluoromethoxy groups, which enhance its lipophilicity and reactivity. Understanding its biological activity is crucial for exploring its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C11H7ClF6O3
  • Molecular Weight : 336.61 g/mol
  • CAS Number : 1804037-31-7

The presence of trifluoromethoxy groups significantly influences the compound's interaction with biological targets, potentially leading to inhibition or modulation of various biological pathways.

The mechanism of action for this compound likely involves interactions with proteins or enzymes through covalent bonding with nucleophilic sites. This interaction can lead to alterations in enzyme activity or protein function, making it a candidate for pharmacological studies focused on enzyme inhibition or receptor modulation.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with trifluoromethyl groups have been shown to enhance binding affinity to specific proteins involved in cancer pathways, potentially leading to improved therapeutic profiles.
  • Enzyme Inhibition : The lipophilicity of the compound allows it to penetrate cell membranes effectively, where it may interact with intracellular enzymes. This could result in the modulation of metabolic pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique characteristics of this compound:

Compound NameStructural FeaturesUnique Characteristics
1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-oneMethoxy groups instead of trifluoromethoxyDifferent reactivity profile
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamideAcetamide functional groupPotentially different biological activity

The distinct combination of functional groups in this compound influences its chemical reactivity and biological interactions more profoundly than those of similar compounds.

Q & A

Q. What are the common synthetic routes for preparing 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, reacting 2,5-bis(trifluoromethoxy)benzene derivatives with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Yield optimization depends on solvent choice (e.g., dichloromethane or toluene), temperature control (0–25°C), and stoichiometric ratios of reactants . Side reactions, such as over-acylation or dehalogenation, can be mitigated by stepwise addition of reagents and inert atmosphere use.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
  • ¹H NMR : Signals for aromatic protons (δ 6.8–7.5 ppm) and the ketone-adjacent methylene group (δ 3.0–3.5 ppm).
  • ¹³C NMR : Carbonyl resonance (δ 190–210 ppm) and trifluoromethoxy (CF₃O) groups (δ 120–125 ppm).
  • ¹⁹F NMR : Distinct signals for trifluoromethoxy substituents (δ -55 to -60 ppm).
    High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy verifies the carbonyl stretch (~1700 cm⁻¹). Cross-referencing with PubChem data for analogous compounds ensures accuracy .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported reaction kinetics or byproduct profiles during the synthesis of halogenated aryl ketones like this compound?

  • Methodological Answer : Discrepancies often arise from impurities in starting materials or variable reaction conditions. To resolve these:
  • Purity Assessment : Use HPLC or GC-MS to quantify starting material purity (e.g., detect residual solvents or unreacted intermediates) .
  • Kinetic Studies : Employ in-situ monitoring (e.g., Raman spectroscopy) to track reaction progress and identify transient intermediates.
  • Byproduct Isolation : Utilize column chromatography or preparative TLC to isolate byproducts, followed by structural elucidation via NMR/MS.
    Reproducing experiments under strictly controlled conditions (temperature, humidity) is critical .

Q. How do the electronic effects of trifluoromethoxy and chloro substituents influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethoxy groups (-OCF₃) deactivate the aromatic ring, directing nucleophilic attacks to specific positions (e.g., para to substituents). The chloro group at the propanone moiety enhances electrophilicity at the carbonyl carbon, favoring nucleophilic additions (e.g., Grignard reactions). Computational studies (DFT calculations) can predict charge distribution and reactive sites, while experimental validation via kinetic isotope effects or Hammett plots quantifies substituent impacts .

Q. What are the critical storage conditions to maintain the stability of this compound during experimental use?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture, as trifluoromethoxy groups are susceptible to hydrolysis. Periodic purity checks via TLC or NMR are recommended for long-term storage .

Data Analysis and Experimental Design

Q. How can researchers design experiments to investigate the bioactivity of this compound as a potential enzyme inhibitor?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with known sensitivity to halogenated ketones (e.g., kinases or proteases).
  • Assay Design : Use fluorescence-based kinetic assays to measure inhibition constants (Kᵢ). Include controls with structurally similar compounds (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) to assess specificity .
  • Computational Docking : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding modes and guide mutagenesis experiments.

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